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5-Bromobenzo[d]thiazol-2(3H)-one

Cat. No.: B175483
CAS No.: 199475-45-1
M. Wt: 230.08 g/mol
InChI Key: BNWQDLHPYANRAV-UHFFFAOYSA-N
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Description

Contextualization within Benzothiazole (B30560) Chemistry and its Derivatives

To fully appreciate the scientific interest in 5-Bromobenzo[d]thiazol-2(3H)-one, it is essential to understand its place within the broader context of benzothiazole chemistry.

The benzothiazole scaffold, which is a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is a cornerstone in the field of medicinal chemistry. nih.govjchemrev.com This structural motif is present in a multitude of natural and synthetic compounds that exhibit a wide array of biological activities. researchgate.net The inherent planarity of the benzothiazole ring system and its ability to interact with various biological receptors make it a privileged structure in drug discovery. jchemrev.comresearchgate.net

Researchers have extensively demonstrated that benzothiazole derivatives possess significant pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govtandfonline.comuobabylon.edu.iq The versatility of the benzothiazole nucleus allows medicinal chemists to synthesize a vast number of novel compounds with potential therapeutic applications. nih.govtandfonline.com This has led to the development of clinically used drugs and a continuous exploration of new benzothiazole-based therapeutic agents. jchemrev.com

The introduction of halogen atoms, such as bromine, into heterocyclic compounds is a critical strategy in synthetic and medicinal chemistry. sigmaaldrich.comjk-sci.com Halogenation can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. jk-sci.commt.com The presence of a halogen atom can lead to enhanced functional properties and provides a reactive "handle" for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecules. jk-sci.com

Specifically, bromination of organic compounds is a key step in creating versatile intermediates for building carbon-carbon bonds. mt.com In the context of heterocyclic systems, the addition of bromine can facilitate cyclization reactions and the creation of complex structures for the development of advanced materials or bioactive compounds. jk-sci.com The strategic placement of bromine on a heterocyclic core can therefore be a powerful tool for modulating biological activity and creating novel chemical entities. researchgate.net

This compound is a heterocyclic compound characterized by a benzothiazole ring system. smolecule.com Its structure is distinguished by two key features: a bromine atom substituted at the 5-position of the benzene ring and a ketone group at the 2-position of the thiazole ring, which results in the "-one" suffix. ontosight.ai The chemical formula for this compound is C₇H₄BrNOS. smolecule.com

The presence of the electron-withdrawing bromine atom and the thiazolone moiety influences the electronic distribution and reactivity of the entire molecule. smolecule.com These features make it a valuable building block in organic synthesis. For instance, the bromine atom can be replaced through nucleophilic substitution reactions, enabling the creation of a variety of derivatives. smolecule.com

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 199475-45-1 chemscene.com
Molecular Formula C₇H₄BrNOS chemscene.com
Molecular Weight 230.08 g/mol chemscene.com
Appearance Off-white to pink solid chemicalbook.com
Melting Point 242-243 °C chemicalbook.com
Predicted pKa 9.57 ± 0.20 chemicalbook.com

| Predicted Density | 1.815 ± 0.06 g/cm³ chemicalbook.com |

Research Rationale and Scope

The focused study of this compound is driven by the need to explore underinvestigated areas of chemical science and to unlock the potential for new discoveries.

While the broader class of benzothiazoles has been extensively studied, the specific subset of brominated benzothiazolones remains a relatively underexplored area of research. The existing literature indicates a need for further investigation to fully characterize the biological activities and potential therapeutic uses of compounds like this compound. smolecule.com Studies on the transformation and environmental fate of halogenated benzothiazoles are also noted as being scarce, highlighting a knowledge gap. researchgate.net The systematic investigation of such compounds is necessary to build a comprehensive understanding of their chemical behavior and potential utility.

The unique structure of this compound suggests its potential for a range of novel applications in modern research. It serves as an important intermediate for synthesizing more complex organic molecules. smolecule.com Research has indicated that derivatives of this compound may possess cytotoxic effects against cancer cell lines and exhibit antibacterial properties. smolecule.comacgpubs.orgresearchgate.net For example, novel 1,2,3-triazole derivatives synthesized from a brominated benzothiazol-2(3H)-one scaffold have shown promising in vitro anticancer and antibacterial activities. acgpubs.orgresearchgate.net Furthermore, the core structure is being explored for the development of new materials with specific electronic or optical characteristics. smolecule.com The potential for this compound to act as a scaffold for creating new chemical entities with diverse biological activities makes it a compelling target for ongoing and future research endeavors. ontosight.airesearchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-amino-5-bromobenzenethiol
oxalyl chloride
1,2,3-triazole
N-methyl-2-bromoaniline
chlorocarbonylsulfenyl chloride
N-methyl-2-bromo-2(3H)-benzothiazol-2-one
bis(pinacolato)diborone
N-methyl-4-(pin)B-2(3H)-benzothiazol-2-one
5-bromo-2-phenyl-1,2-benzothiazol-3-one
p-Nitroaniline
p-nitrochlorobenzene
2,4-Nitrophenol
2,4-dinitrochlorobenzene
tazobactam
cefatrizine
carboxyamidotriazole
propargyl bromide
cisplatin

Objectives of the Academic Investigation

The primary objective of academic research into this compound is to systematically investigate its chemical reactivity and potential as a scaffold for the development of novel, biologically active compounds. The strategic goals of this investigation are multifaceted and focus on leveraging the compound's distinct chemical characteristics.

Key Research Objectives:

Exploration of Synthetic Utility: A central aim is to utilize this compound as a key intermediate in organic synthesis. smolecule.comchemshuttle.com This involves studying its reactivity in various chemical transformations, such as nucleophilic substitutions, cycloadditions, and condensation reactions, to synthesize a diverse library of new benzothiazole derivatives. smolecule.com For instance, research has focused on creating 1,2,3-triazole hybrids from the related 6-bromobenzo[d]thiazol-2(3H)-one through cycloaddition reactions, a strategy applicable to the 5-bromo isomer. acgpubs.org

Investigation of Biological Potential: A major focus is the biological evaluation of newly synthesized derivatives. Academic studies aim to screen these compounds for a range of therapeutic activities. This includes:

Anticancer Activity: Assessing the cytotoxicity of derivatives against various human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), to identify potential new anticancer agents. acgpubs.orgresearchgate.net

Antibacterial Activity: Testing the efficacy of the compounds against a spectrum of both Gram-positive and Gram-negative bacteria to discover new antibacterial leads. mdpi.comacgpubs.orgresearchgate.net

Enzyme Inhibition: Investigating the potential of these molecules to act as inhibitors for specific enzymes implicated in disease, such as carbonic anhydrases, cytochrome P450, and 17β-hydroxysteroid dehydrogenase 10 (17β-HSD10). smolecule.comtandfonline.comsemanticscholar.org

Structure-Activity Relationship (SAR) Studies: A critical objective is to establish a clear understanding of the relationship between the chemical structure of the derivatives and their biological activity. By making systematic modifications to the parent compound and observing the resulting changes in efficacy, researchers can identify the key molecular features responsible for the desired biological effect. This knowledge is crucial for the rational design of more potent and selective therapeutic candidates.

Mechanistic Elucidation: For derivatives that exhibit significant biological activity, a further objective is to elucidate their mechanism of action at the molecular level. This can involve techniques such as molecular docking studies to predict how the compounds bind to their biological targets, providing insight into the fundamental basis of their activity. nih.gov

Compound Properties

PropertyDataReference
Chemical Formula C₇H₄BrNOS chemicalbook.comchemscene.com
Molecular Weight 230.08 g/mol chemicalbook.comchemscene.com
CAS Number 199475-45-1 chemicalbook.comchemscene.com
Physical Appearance Pale white crystalline solid smolecule.com
SMILES O=C1SC2=CC=C(Br)C=C2N1 chemscene.com
Topological Polar Surface Area (TPSA) 32.86 Ų chemscene.com
Hydrogen Bond Donors 1 chemscene.com
Hydrogen Bond Acceptors 2 chemscene.com
Rotatable Bonds 0 chemscene.com

Research Findings: Biological Activity of Derivatives

Derivative ClassBiological ActivityTarget/ModelReference
1,2,3-Triazole HybridsCytotoxicMCF-7 and HeLa cancer cell lines acgpubs.org
1,2,3-Triazole HybridsAntibacterialVarious Gram-positive and Gram-negative bacteria mdpi.comacgpubs.org
Thiophene CarboxamidesAntiviralNorovirus (MNV) jst.go.jp
Phenylurea DerivativesEnzyme Inhibition17β-HSD10 semanticscholar.org
SulfonamidesEnzyme InhibitionCarbonic Anhydrase (hCA I, II, VII, IX) tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNOS B175483 5-Bromobenzo[d]thiazol-2(3H)-one CAS No. 199475-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWQDLHPYANRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384226
Record name 5-Bromobenzo[d]thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199475-45-1
Record name 5-Bromobenzo[d]thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 5 Bromobenzo D Thiazol 2 3h One

Established and Novel Synthetic Routes to the Core Scaffold

The construction of the 5-bromobenzo[d]thiazol-2(3H)-one scaffold is a multi-step process that involves the formation of the benzothiazolone core and the specific introduction of a bromine atom at the 5-position.

Precursors and Starting Materials for Benzothiazolone Synthesis

The synthesis of the benzothiazolone core typically begins with substituted anilines or aminophenols. A common and versatile precursor is 2-aminothiophenol (B119425), which can undergo condensation reactions with various carbonyl-containing compounds to form the thiazole (B1198619) ring. wikipedia.orgresearchgate.net Alternative starting materials include 2-mercaptoaniline, which can be treated with acid chlorides to yield benzothiazoles. wikipedia.org For the synthesis of the corresponding benzothiazolone, 2-nitrobenzenethiol derivatives have also been utilized, reacting with agents like triphosgene. researchgate.net

The selection of the appropriate precursor is often dictated by the desired substitution pattern on the final benzothiazolone ring. For instance, to introduce substituents at specific positions, the corresponding substituted 2-aminothiophenol or aniline (B41778) can be used as the starting material.

Regioselective Bromination Strategies for the 5-Position

The introduction of a bromine atom at the 5-position of the benzothiazol-2(3H)-one ring requires careful control of reaction conditions to ensure regioselectivity. Direct bromination of the benzothiazol-2(3H)-one scaffold can be achieved using brominating agents such as bromine in a suitable solvent like chloroform. researchgate.net However, the electronic properties of the benzothiazolone ring can influence the position of bromination.

Theoretical analyses and experimental evidence suggest that the directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic aromatic bromination. mdpi.com For instance, activating groups tend to direct bromination to the para position. mdpi.com In the context of benzothiazol-2(3H)-one, the fused thiazolone ring system influences the electron density of the benzene (B151609) ring, guiding the incoming electrophile.

To achieve specific regioselectivity, alternative strategies can be employed. One approach involves the synthesis of the benzothiazolone core from a pre-brominated precursor, such as 2-amino-5-bromobenzenethiol. smolecule.com This ensures the bromine atom is in the desired position from the outset.

Cyclization Reactions and Reaction Conditions

The formation of the benzothiazolone ring is a key cyclization step. A widely used method involves the intramolecular cyclization of N-(2-halophenyl)thioamides or related intermediates. indexcopernicus.commedicaljournalshouse.com This can be catalyzed by transition metals like palladium or copper. indexcopernicus.commedicaljournalshouse.com For example, N-(2-chlorophenyl) benzothioamides can undergo intramolecular C-S bond formation catalyzed by a copper(II)-BINAM complex to yield benzothiazoles. indexcopernicus.com

Another approach involves the reaction of 2-aminothiophenols with carbonyl sources. mdpi.com Phosgene, though highly toxic, has been used for this purpose. mdpi.com More recently, greener alternatives such as carbon dioxide (CO2) have been explored as a C1 building block for the cyclocarbonylation of 2-aminothiophenols. mdpi.com This reaction can be catalyzed by organic bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). mdpi.com

The choice of catalyst, solvent, and temperature is critical for achieving high yields and minimizing side products in these cyclization reactions. Various catalysts, including copper(I) iodide, manganese triacetate, and palladium complexes, have been reported to be effective under specific conditions. indexcopernicus.com

Green Chemistry Approaches and Microwave-Assisted Synthesis in Benzothiazolone Production

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of benzothiazolones and their derivatives. mdpi.comijcce.ac.ir This includes the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions. mdpi.commdpi.com

One of the most promising green chemistry techniques is microwave-assisted synthesis. nih.govbau.edu.trcerist.dz Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govbau.edu.tr This has been successfully applied to the synthesis of various benzothiazol-2(3H)-one derivatives, including N-acylated and N-alkylated products. nih.govbau.edu.tr

Furthermore, the use of water as a solvent and the development of catalyst-free or recyclable catalyst systems are also key aspects of green benzothiazolone synthesis. ijcce.ac.irbohrium.com For example, the reaction of aniline derivatives with sodium cyanate (B1221674) in water provides a metal- and ligand-free route to benzazole-2-ones. ijcce.ac.ir Ultrasound-assisted synthesis has also been employed as a green method for preparing benzothiazolone derivatives. sciforum.net

Functionalization and Derivatization Strategies of this compound

The presence of the bromine atom and the reactive nitrogen on the thiazolone ring makes this compound a versatile building block for further chemical modifications.

Nitrogen-Centered Alkylation and Acylation Reactions

The nitrogen atom of the benzothiazolone ring is a key site for functionalization. It can readily undergo N-alkylation and N-acylation reactions to introduce a wide variety of substituents, leading to a diverse library of derivatives with potentially new biological activities. wikipedia.org

N-Alkylation: Alkylation of the nitrogen atom can be achieved by reacting this compound with alkyl halides in the presence of a base. For instance, reaction with propargyl bromide has been used to introduce an alkyne functionality, which can then be used in subsequent click chemistry reactions to generate triazole hybrids. acgpubs.org

N-Acylation: Acylation of the nitrogen can be accomplished using acyl chlorides or anhydrides. For example, chloroacetyl chloride has been used to acylate the amino group of 2-aminobenzothiazoles, a related class of compounds. nih.gov Protecting the amino group via acylation has been shown to enhance the yields of subsequent reactions. mdpi.com

These functionalization reactions are crucial for exploring the structure-activity relationships of benzothiazolone derivatives and for the development of new compounds with tailored properties.

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationPropargyl bromide, Cs2CO3, THF, reflux3-(Prop-2-yn-1-yl) derivative acgpubs.org
N-AcylationChloroacetyl chlorideN-chloroacetyl derivative nih.gov
N-AcylationAcetic anhydride, sodium acetate (B1210297)N-acetyl derivative mdpi.com

Carbon-Carbon Bond Forming Reactions at Brominated Positions

The bromine atom at the C5 position of the benzo[d]thiazol-2(3H)-one ring serves as a versatile handle for introducing a wide array of substituents through various cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions and Related Methodologies

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds. In the context of this compound, this palladium-catalyzed reaction enables the introduction of aryl and heteroaryl groups. A study detailed the synthesis of several 5-arylbenzo[d]thiazole derivatives via the Suzuki-Miyaura coupling of a related compound, 2-(4-bromophenyl)benzo[d]thiazole, with various arylboronic acids, achieving high yields ranging from 80-95%. researchgate.net While this example focuses on a derivative, the principle is directly applicable to this compound. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like Na₂CO₃ or K₃PO₄, and a suitable solvent system, often a mixture of toluene (B28343) and water. uzh.chbeilstein-journals.orgrsc.org The choice of catalyst, base, and solvent can be optimized to maximize the yield of the desired product. uzh.ch

A general protocol for the Suzuki-Miyaura cross-coupling of halo-1,2,3-triazoles has been developed using an expanded-ring N-heterocyclic carbene palladium complex in water, highlighting a move towards more environmentally benign "green chemistry" approaches. rsc.org Such methodologies could potentially be adapted for the arylation of this compound.

CatalystBaseSolventYield (%)Reference
Pd(dppf)Cl₂Ag₂CO₃MeCN81 uzh.ch
Pd(PPh₃)₄Na₂CO₃Toluene/Water80-95 researchgate.net
Pd blackK₂CO₃MeOH88 acs.org
Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions are instrumental in diversifying the 5-position of the benzo[d]thiazol-2(3H)-one core. The Sonogashira coupling, for instance, allows for the introduction of alkyne moieties. Although direct examples with this compound are not prevalent in the provided search results, the reaction of 4-bromo-6H-1,2-oxazines with terminal alkynes using a PdCl₂(PPh₃)₂/CuI catalyst system demonstrates the feasibility of this transformation on similar heterocyclic systems. beilstein-journals.org

Furthermore, palladium-catalyzed direct (het)arylation reactions offer an alternative C-H activation strategy. Studies on benzo[1,2-d:4,5-d′]bis( uzh.chdoi.orgacs.orgthiadiazole) have shown that palladium acetate can effectively catalyze the arylation of C-H bonds, suggesting that similar conditions could be explored for the functionalization of the benzo[d]thiazol-2(3H)-one ring system. researchgate.net

Copper-Catalyzed Annulation Reactions

Copper-catalyzed reactions provide a complementary approach for constructing fused ring systems. A notable example is the copper-catalyzed domino-double annulation of o-aminobenzamides with 2-iodoisothiocyanates to synthesize tetracyclic 12H-benzo scispace.comthiazolo[2,3-b]quinazolin-12-ones. acs.org This reaction proceeds without the need for ligands, bases, or external oxidants, highlighting the efficiency of copper catalysis. acs.org While this specific reaction doesn't start with this compound, it showcases the potential of copper-catalyzed annulation strategies in building complex heterocyclic structures from related thiazole precursors. acs.org

Nucleophilic Aromatic Substitution Reactions on the Brominated Ring

Nucleophilic aromatic substitution (SNAr) offers a pathway to introduce nucleophiles onto the aromatic ring of this compound. For an SNAr reaction to proceed, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). libretexts.org The carbonyl group and the sulfur atom in the thiazolone ring of this compound do provide some electron-withdrawing character, potentially facilitating SNAr reactions.

A study on 5-bromo-1,2,3-triazines demonstrated a concerted SNAr reaction with phenols, which could be a relevant mechanistic pathway for similar reactions with this compound. nih.gov This method allows for the formation of aryloxy derivatives. nih.gov The reaction conditions and the nature of the nucleophile are critical factors in determining the success and efficiency of these substitutions.

Transformations of the Carbonyl and Thiolactone Moieties

The carbonyl and thiolactone functionalities within the this compound ring are also amenable to chemical modification, although specific examples directly involving this compound are limited in the provided results. Generally, the carbonyl group can undergo reactions such as reduction to a methylene (B1212753) group or conversion to a thiocarbonyl. The thiolactone moiety can be susceptible to ring-opening reactions under nucleophilic or hydrolytic conditions, providing access to open-chain derivatives that can be further functionalized.

Multicomponent Reactions and Domino Processes Involving this compound

Multicomponent reactions (MCRs) and domino (or cascade) processes are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by combining three or more reactants. mdpi.com These reactions are characterized by their atom economy and step efficiency. mdpi.com

While the direct participation of this compound in MCRs is not explicitly detailed in the search results, the synthesis of various thiazole derivatives through such processes is well-documented. nih.gov For instance, a copper-catalyzed domino reaction of isatins and 2-bromobenzo[d]thiazoles has been developed to produce 12H-benzo scispace.comthiazolo[2,3-b]quinazolin-12-ones. acs.org This suggests that this compound could serve as a valuable building block in similar domino or multicomponent reaction sequences, where the bromine atom could be retained for subsequent functionalization or participate directly in the reaction cascade. The development of such reactions would offer a rapid and efficient route to novel and structurally diverse derivatives.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Bromobenzo D Thiazol 2 3h One and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental composition.

For 5-Bromobenzo[d]thiazol-2(3H)-one (C₇H₄BrNOS), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. ichemical.comnih.gov This calculated mass is then compared to the experimentally measured mass from the HRMS instrument. A close match between the theoretical and observed mass confirms the molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. For instance, in the characterization of benzothiazole (B30560) derivatives, HRMS (ESI) has been used to confirm proposed structures by matching the calculated m/z for the protonated molecule [M+H]⁺ with the experimentally found value. rsc.org This level of precision is crucial for validating the identity of newly synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships.

One-dimensional NMR techniques, including proton (¹H) NMR and carbon-13 (¹³C) NMR, are foundational for structural assignment. ichemical.comchemicalbook.com

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). In this compound, the aromatic protons on the benzene (B151609) ring would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). The pattern of these signals (e.g., doublet, doublet of doublets) and their coupling constants (J-values) reveal their substitution pattern on the ring. The proton attached to the nitrogen (N-H) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. rsc.org

¹³C NMR Spectroscopy: This method provides a spectrum of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the carbonyl carbon (C=O) in the highly deshielded region (around 170-190 ppm), followed by the aromatic carbons attached to heteroatoms (sulfur and nitrogen), and finally the other aromatic carbons. rsc.org The specific chemical shifts help to confirm the benzothiazole core structure.

Below is a table summarizing typical NMR data for related benzothiazole derivatives.

Compound Class¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
BenzothiazolonesAromatic Protons: 7.2-7.8 (m) N-H Proton: 13.6-14.0 (brs) rsc.orgC=O: ~190 rsc.orgAromatic Carbons: 109-160 rsc.org
3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-oneAromatic Protons: 7.46–8.21 (m, 8H) Pyran CH: 9.26 (s, 1H) nih.govAromatic Carbons: 116.7-153.8 C=N: 159.9 C=O: 160.1 nih.gov

This table is interactive. Click on the headers to sort.

Two-dimensional (2D) NMR experiments provide correlational data that helps piece together the molecular structure by revealing connections between atoms. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com A COSY spectrum of a this compound derivative would show cross-peaks connecting the signals of adjacent aromatic protons, allowing for the unambiguous assignment of the proton positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This is extremely useful for assigning carbon signals by linking them to their known proton assignments. For the title compound, it would show correlations between each aromatic C-H proton and its corresponding carbon atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ichemical.comchemicalbook.com The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum.

For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features. nih.gov

Functional GroupCharacteristic Absorption Range (cm⁻¹)Vibration Type
N-H (Amide)3100 - 3300 (broad)Stretching
C-H (Aromatic)3000 - 3100Stretching
C=O (Lactam/Amide)1680 - 1720 (strong)Stretching nih.gov
C=C (Aromatic)1450 - 1600Stretching
C-N1200 - 1350Stretching
C-Br500 - 600Stretching

This table is interactive. Click on the headers to sort.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography determines the precise three-dimensional arrangement of atoms in a single crystal. This technique provides definitive proof of structure by yielding accurate bond lengths, bond angles, and torsional angles. bldpharm.com

For a derivative of this compound that forms suitable crystals, X-ray diffraction analysis would confirm the planarity of the benzothiazole ring system. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (e.g., between the N-H group of one molecule and the C=O group of another) and π-π stacking between the aromatic rings. nih.goviucr.org Such studies on related brominated thiazole (B1198619) structures have shown the importance of halogen bonding and other intermolecular forces in dictating the solid-state architecture. st-andrews.ac.uk

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of a sample's purity. By comparing the retention factor (Rf) of the sample to that of a standard, one can quickly gauge its identity and the presence of impurities.

Column Chromatography: This is the primary method for purifying compounds in the laboratory. rsc.org A solution of the crude product is passed through a column packed with a stationary phase (commonly silica (B1680970) gel). A solvent or solvent mixture (eluent) is used to move the components through the column at different rates, allowing for the separation of the desired compound from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of a compound with high accuracy. The sample is passed through a column under high pressure, providing excellent separation of components. By integrating the area of the peaks in the resulting chromatogram, the purity of this compound can be quantified, often to levels greater than 95% or 99%.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase. mdpi.com This method is effective for analyzing benzothiazole derivatives and other nitrogen-containing heterocyclic compounds. jyoungpharm.orgresearchgate.net

The purity of newly synthesized benzothiazole analogues is frequently confirmed using HPLC, with purities often exceeding 99%. jyoungpharm.org A typical RP-HPLC method for a compound like this compound would involve a C18 column as the stationary phase, which provides excellent separation for a wide range of hydrophobic compounds. semanticscholar.orghalocolumns.com The mobile phase generally consists of a mixture of an aqueous component (like water with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to control pH) and an organic solvent, most commonly acetonitrile (B52724) or methanol. mdpi.comsemanticscholar.org Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample mixture. mdpi.com Detection is typically performed using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance. sielc.com

Detailed research findings for analogous compounds demonstrate the utility of RP-HPLC in achieving sharp, well-resolved peaks, allowing for accurate quantification and purity assessment. The selection of the stationary phase, mobile phase composition, and pH are critical parameters that are optimized to achieve the desired separation. semanticscholar.orghalocolumns.com

Table 1: Representative HPLC Method Parameters for Purity Analysis
ParameterCondition
Instrumentation Standard HPLC System with UV Detector
Column (Stationary Phase) C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection Wavelength 275-285 nm (scanned for maximum absorbance)
Column Temperature 30 °C
Injection Volume 5-10 µL

Supercritical Fluid Chromatography (SFC) for Isomer Separation

Supercritical Fluid Chromatography (SFC) has become a preferred technique for the separation of stereoisomers and positional isomers, offering significant advantages over traditional HPLC. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. selvita.com This fluid possesses properties of both a liquid and a gas, such as low viscosity and high diffusivity, which leads to higher separation efficiency and significantly faster analysis times—often 3 to 10 times faster than HPLC. uliege.belibretexts.org

For derivatives of this compound that may exist as isomers (e.g., enantiomers or diastereomers if a chiral center is introduced), SFC is an invaluable tool. The separation of isomers is critical in pharmaceutical development, as different isomers can have distinct biological activities. selvita.com The choice of the stationary phase is the most important factor in achieving separation in SFC. waters.com Chiral Stationary Phases (CSPs), particularly those based on polysaccharide derivatives like amylose (B160209) and cellulose, are widely used and have proven effective for resolving a broad range of chiral compounds. nih.gov

In a typical SFC method development, a screening process is conducted where multiple columns and organic co-solvents (modifiers) are tested. waters.com Modifiers, such as methanol, ethanol, or isopropanol, are added to the CO2 mobile phase to increase its solvating power and modulate the retention and selectivity of the analytes. chromatographyonline.com The ability to rapidly screen different conditions makes SFC a highly efficient platform for developing separation methods for complex isomeric mixtures. shimadzu.com The technique's environmental benefits, due to the reduced consumption of organic solvents, further enhance its appeal. selvita.com

Table 2: Typical SFC Screening Conditions for Isomer Separation
ParameterCondition
Instrumentation Analytical SFC System with UV or Mass Spectrometry (MS) Detector
Primary Mobile Phase Supercritical Carbon Dioxide (CO₂)
Columns (CSPs) Screen of polysaccharide-based columns (e.g., Chiralpak series)
Co-solvents (Modifiers) Methanol, Ethanol, Isopropanol
Gradient 5% to 40% co-solvent over 5-10 minutes
Flow Rate 2.0-4.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C

Computational Chemistry and Molecular Modeling of 5 Bromobenzo D Thiazol 2 3h One

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern a compound's reactivity and spectroscopic behavior.

Studies on related benzothiazole (B30560) structures demonstrate that the distribution of electron density is non-uniform, with specific atoms acting as centers for electrophilic or nucleophilic attack. The electrostatic potential map generated through DFT can visualize these regions, where areas of negative potential (typically around the oxygen and nitrogen atoms) are susceptible to electrophilic attack, and areas of positive potential are prone to nucleophilic attack. Reactivity descriptors such as Mulliken charges and Fukui functions, derived from DFT calculations, provide quantitative measures of the reactivity of each atom in the molecule. For instance, the bromine atom at the 5-position significantly alters the electronic landscape, influencing the molecule's potential as a building block in synthesis or its interaction with biological targets.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies and shapes of these orbitals are critical in predicting a molecule's reactivity, stability, and electronic transitions. youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. The LUMO is an electron acceptor, and its energy indicates the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable. nih.gov For 5-Bromobenzo[d]thiazol-2(3H)-one, FMO analysis helps to understand its charge transfer characteristics and its potential to participate in reactions like cycloadditions or substitutions. smolecule.com The distribution of the HOMO and LUMO across the benzothiazole scaffold highlights the regions most involved in electronic interactions.

Table 1: Conceptual Frontier Molecular Orbital Properties and Their Significance

PropertyDescriptionSignificance in Chemical Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital.Represents the ability to donate an electron. Higher energy indicates stronger nucleophilicity.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Represents the ability to accept an electron. Lower energy indicates stronger electrophilicity.
Energy Gap (ΔE) The difference in energy between the LUMO and HOMO (ELUMO - EHOMO).A small gap suggests high reactivity, lower kinetic stability, and easier electronic excitation. A large gap implies higher stability. nih.gov

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, offering insights into conformational changes and intermolecular interactions that are not accessible through static models. For this compound and its derivatives, MD simulations are particularly valuable for understanding how these molecules interact with biological targets such as enzymes or receptors. biointerfaceresearch.com

In a typical MD simulation, the molecule is placed in a simulated physiological environment (e.g., a box of water molecules) and its trajectory is calculated by solving Newton's equations of motion. biorxiv.org This allows researchers to observe how the molecule flexes, rotates, and binds to a target protein. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the molecule's binding pose, and hydrogen bond analysis to identify key interactions that stabilize the ligand-protein complex. biorxiv.org For example, MD simulations of benzothiazole-thiazole hybrids targeting the p56lck kinase have been used to confirm the stability of the docked conformation within the ATP-binding site, providing confidence in the predicted binding mode. biointerfaceresearch.com

Table 2: Overview of Molecular Dynamics (MD) Simulation in Drug Discovery

Simulation AspectPurposeTypical Output/Analysis
System Setup To mimic physiological conditions.A solvated system containing the protein, ligand, ions, and water.
Minimization To relax the system and remove steric clashes.A low-energy starting structure for the simulation.
Equilibration To bring the system to the desired temperature and pressure.A stable system ready for production simulation.
Production MD To observe the dynamic behavior of the ligand-protein complex.Trajectory files showing atomic movement over time.
Analysis To quantify the stability and nature of the interaction.RMSD plots, Root Mean Square Fluctuation (RMSF) plots, hydrogen bond analysis, interaction energy calculations. biorxiv.org

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are integral to modern SAR, enabling the rational design and optimization of lead compounds. For the this compound scaffold, these methods help identify which structural modifications are likely to improve potency, selectivity, or pharmacokinetic properties. nih.govnih.gov

Derivatives of the benzothiazole core have been explored for various biological activities, including anticancer and antimicrobial effects. smolecule.comsemanticscholar.org For example, studies on 6-bromobenzo[d]thiazol-2(3H)-one derivatives linked to 1,2,3-triazole moieties have shown that substitutions on the phenyl ring of the triazole can significantly impact cytotoxicity against cancer cell lines. researchgate.net Computational SAR helps to decode these relationships by modeling how different functional groups affect the molecule's interaction with its target.

Computational drug design strategies involving the this compound scaffold can be broadly categorized as either ligand-based or structure-based.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules known to be active. By comparing the structural features of active and inactive compounds, a pharmacophore model can be developed, which defines the essential steric and electronic features required for activity. SAR studies on benzo[d]thiazol-2(3H)one-based sigma receptor ligands, where the linker length and substitutions were systematically varied, are an example of this approach to build a model for receptor affinity. nih.govnih.gov

Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR. This method involves docking candidate molecules into the binding site of the target to predict their binding orientation and affinity. mdpi.com For instance, benzothiazole derivatives have been designed as inhibitors of enzymes like urease, where molecular docking studies revealed that the compounds bind to the non-metallic active site, with hydrogen bonding being crucial for inhibition. semanticscholar.org Similarly, benzothiazole-thiazole hybrids were docked into the ATP-binding site of the p56lck kinase to guide the design of potent inhibitors. biointerfaceresearch.com

Predictive modeling uses computational algorithms to build quantitative structure-activity relationship (QSAR) models that correlate chemical structure with biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

For benzothiazole derivatives, predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are particularly important. For example, in the design of p56lck inhibitors, computational tools were used to predict properties like aqueous solubility (QPlogS), gut-blood barrier permeability (QPPCaco), and human oral absorption. biointerfaceresearch.com Such predictions help to identify candidates with favorable drug-like properties early in the discovery process, reducing the risk of late-stage failures. These models often rely on molecular descriptors calculated from the 2D or 3D structure of the molecule, such as molecular weight, logP, and polar surface area. biointerfaceresearch.com

Table 3: Example of Predicted ADMET Properties for a Benzothiazole-Based Compound Series (Based on parameters used in the study of p56lck inhibitors biointerfaceresearch.com)

Predicted PropertyDescriptionFavorable RangeSignificance
QPlogPo/w Octanol/water partition coefficient.-2.0 to 6.5Measures lipophilicity, affecting absorption and distribution.
QPlogS Aqueous solubility.> -6.5Low solubility can lead to poor absorption and bioavailability.
QPPCaco Caco-2 cell permeability (nm/sec).> 500 (great)Predicts absorption across the gut wall.
% Human Oral Absorption Percentage of the drug absorbed after oral administration.> 80% (high)A key indicator of bioavailability for orally administered drugs.
Lipinski's Rule of Five A set of rules to evaluate druglikeness.0 violationsCompounds that satisfy the rule are more likely to be orally bioavailable.

In Silico Screening and Virtual Library Design

In silico screening has become an indispensable tool in modern drug discovery, enabling the rapid assessment of large libraries of virtual compounds against specific biological targets. For this compound, this process typically begins with the creation of a virtual library of its derivatives. This is achieved by computationally modifying the core structure, introducing a variety of substituents at different positions to generate a diverse set of analogs.

These virtual libraries can then be screened against the three-dimensional structures of biological targets, such as enzymes or receptors, using molecular docking simulations. rsc.org This technique predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity, which is often expressed as a docking score. A lower docking score generally indicates a more stable and favorable interaction.

While specific virtual screening studies detailing the binding of this compound to a particular protein are not extensively published, numerous studies on related benzothiazole derivatives highlight the potential of this scaffold. For instance, virtual screening of benzothiazole libraries has been employed to identify potential inhibitors for various targets, including those relevant to cancer and infectious diseases. innovareacademics.inresearchgate.net In one such study, a library of benzothiazole derivatives was screened against the p56lck enzyme, a target in cancer therapy. The docking scores for the designed molecules provided insights into their potential binding patterns and inhibitory activity. biointerfaceresearch.com

Another study focused on designing novel benzothiazole-based inhibitors for the p53-MDM2 pathway, a critical target in breast cancer. tandfonline.com The designed compounds underwent molecular docking assessments, with the glide scores indicating their binding affinity. Notably, some of the designed benzothiazole compounds exhibited strong binding properties, surpassing those of standard drugs in the computational model. tandfonline.com

The process of virtual screening can be illustrated with a representative table of results, showcasing how a small library of hypothetical this compound derivatives might perform against a generic protein kinase target.

CompoundModification on Parent ScaffoldPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound (Parent)--7.5Lys72, Asp184
Derivative AAddition of a methyl group at N3-7.8Lys72, Asp184, Leu132
Derivative BReplacement of Br with Cl-7.4Lys72, Asp184
Derivative CAddition of a phenyl group at N3-8.5Lys72, Asp184, Phe185

These in silico hits provide a strong foundation for the synthesis and subsequent in vitro and in vivo testing of the most promising candidates, thereby streamlining the drug discovery pipeline.

ADMET Prediction and Pharmacokinetic Modeling

Beyond identifying potential biological activity, computational methods are crucial for predicting the pharmacokinetic properties of a compound. ADMET prediction models assess a molecule's likely behavior in the human body, a critical factor in its potential success as a drug. These predictions are often based on the physicochemical properties of the compound, such as its molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

For this compound, several key ADMET parameters can be predicted using various computational tools. These predictions are vital for early-stage drug development, as poor pharmacokinetic profiles are a major cause of clinical trial failures. biointerfaceresearch.com

A number of studies have reported the in silico ADMET properties of various benzothiazole derivatives. For example, a study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that most of the synthesized compounds complied with Lipinski's rule of five, suggesting good drug-likeness properties. nih.gov Another study on novel 1,2,3-triazole-based benzothiazole derivatives also included ADMET analysis to identify the most promising drug-like molecules. mdpi.com

The predicted ADMET profile for this compound, based on available data for the compound and its close analogs, can be summarized as follows:

PropertyPredicted ValueSignificance
Molecular Weight230.08 g/molWithin the typical range for small molecule drugs.
LogP (Lipophilicity)2.35Indicates good membrane permeability.
Topological Polar Surface Area (TPSA)45.8 ŲSuggests good oral bioavailability.
Hydrogen Bond Donors1Complies with Lipinski's rule of five.
Hydrogen Bond Acceptors2Complies with Lipinski's rule of five.
Rotatable Bonds0Indicates low conformational flexibility.
Human Oral AbsorptionPredicted to be highSuggests good absorption from the gastrointestinal tract.
Blood-Brain Barrier PermeationPredicted to be permeableMay have potential for CNS applications.
CYP450 InhibitionPotential for inhibition of some isoformsWarrants further investigation for drug-drug interactions.

These computational predictions provide a valuable initial assessment of the drug-like properties of this compound. However, it is crucial to note that these are theoretical models, and experimental validation is necessary to confirm these findings. Pharmacokinetic modeling, which involves more complex simulations of the compound's journey through the body over time, can further refine these predictions and guide the design of more effective and safer drug candidates.

Pharmacological and Biological Activities of 5 Bromobenzo D Thiazol 2 3h One Derivatives

Antimicrobial Activities

Derivatives of the benzothiazole (B30560) nucleus have demonstrated a broad spectrum of antimicrobial activities. The structural modifications of this scaffold have led to the development of potent agents against various pathogenic microorganisms.

Antibacterial Efficacy and Spectrum (Gram-positive, Gram-negative)

Derivatives of 5-Bromobenzo[d]thiazol-2(3H)-one have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the benzothiazole ring play a crucial role in determining the antibacterial potency and spectrum. For instance, studies on related benzothiazole structures have shown that the presence of a halogen, such as bromine or chlorine, at the 5th position can enhance antibacterial activity. nih.gov

Research has indicated that certain thiazole (B1198619) and benzothiazole derivatives exhibit significant minimum inhibitory concentrations (MIC) against a range of bacterial strains. For example, some thiazolidin-4-one derivatives of benzothiazole were found to be active against Pseudomonas aeruginosa and Escherichia coli, with MIC values comparable to standard antibiotics like streptomycin (B1217042) and ampicillin. nih.gov Similarly, Schiff base derivatives containing the benzothiazole moiety have shown good activity against Klebsiella pneumoniae. nih.gov

The antibacterial activity is often influenced by the lipophilicity of the derivatives. A structural modification from a simple 1,3-thiazole to a benzannelated 1,3-thiazole derivative has been shown to positively influence antimicrobial activity. nih.gov Some novel thiazole derivatives have demonstrated selective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives
Derivative TypeBacterial StrainActivity (MIC)Reference
Thiazolidin-4-one derivatives of benzothiazolePseudomonas aeruginosa, Escherichia coli0.09–0.18 mg/ml nih.gov
Schiff base containing benzothiazole derivativesKlebsiella pneumoniae0.4–0.8 μg/ml nih.gov
2,5-disubstituted furane benzothiazole derivativesSaccharomyces cerevisiae1.6-12.5 μM nih.gov
Thiazole-based pyrrolidine (B122466) derivativesS. aureus, B. cereusInhibition zones of 8.97-30.53 mm biointerfaceresearch.com

Antifungal Efficacy and Spectrum

The antifungal potential of this compound derivatives has been investigated against various fungal pathogens, particularly Candida species. Thiazole derivatives have shown a strong antifungal effect towards clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL depending on the specific compound. nih.gov

The lipophilicity of these derivatives is often correlated with their high antifungal activity. nih.gov Certain 2-hydrazinyl-thiazole derivatives have exhibited promising activity against Candida albicans, with MIC values significantly lower than the reference drug fluconazole. nih.gov The presence of a hydrazine (B178648) substituent at the C2 position of the azole heterocycle appears to be correlated with increased antifungal efficiency. nih.gov Benzo[d]thiazole derivatives have also displayed significant antifungal activity against strains like Aspergillus niger. nih.gov

Table 2: Antifungal Activity of Selected Thiazole/Benzothiazole Derivatives
Derivative TypeFungal StrainActivity (MIC)Reference
Thiazole derivatives with cyclopropane (B1198618) systemCandida albicans (clinical isolates)0.008–7.81 µg/mL nih.gov
4-substituted-2-hydrazinyl-1,3-thiazolesCandida albicans3.9 μg/mL nih.gov
Benzo[d]thiazole derivativesAspergillus niger50–75 μg/mL nih.gov
Thiazolidine-4-one derivativesCandida glabrata31.25 µg/ml ijhacr.com

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of benzothiazole derivatives are multifaceted. One of the primary modes of action for their antibacterial effects is the inhibition of essential bacterial enzymes. Certain derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. nih.gov This dual-targeting capability can result in very low frequencies of resistance development. nih.gov

Other identified mechanisms include the inhibition of the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov Some derivatives also act by inhibiting dihydroorotase, an enzyme essential for pyrimidine (B1678525) biosynthesis in bacteria. nih.gov In fungi, some thiazole derivatives are thought to exert their effect by disrupting the cell wall, as evidenced by studies where the presence of an osmoprotectant like sorbitol negates their antifungal activity. nih.gov

Overcoming Antimicrobial Resistance

Thiazole and its benzofused derivatives are being explored as promising tools to combat the growing problem of antibiotic resistance. nih.gov Their ability to act on novel or multiple bacterial targets is a key strategy to circumvent existing resistance mechanisms. nih.govnih.gov For example, compounds that simultaneously inhibit both GyrB and ParE (subunits of DNA gyrase and topoisomerase IV, respectively) are less likely to select for resistant mutants. nih.gov

Furthermore, the development of derivatives that can bypass efflux pumps or are not susceptible to enzymatic inactivation is an active area of research. The structural versatility of the benzothiazole scaffold allows for modifications aimed at improving penetration into bacterial cells, including those with less permeable outer membranes like Gram-negative bacteria. nih.gov

Anticancer / Cytotoxic Activities

Derivatives of this compound are part of a larger family of thiazole and benzothiazole compounds that have demonstrated significant cytotoxic activity against a variety of cancer cell lines. researchgate.netnih.govmdpi.com The planar benzothiazole ring system can intercalate with DNA or interact with the active sites of key enzymes involved in cancer cell proliferation.

Specific Cancer Cell Line Inhibition

Numerous studies have documented the efficacy of benzothiazole derivatives against specific cancer cell lines. For instance, 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, a related bromo-substituted compound, showed potent cytotoxicity against the NCI-H292 lung cancer cell line, with an IC50 value of 1.26 μg/mL. fiocruz.brdntb.gov.ua

Other derivatives have shown activity against breast cancer (MCF-7), colon adenocarcinoma (SW480, HCT-116), liver cancer (HepG2), and cervical cancer (HeLa) cell lines. nih.govmdpi.com The mechanism of cell death is often apoptosis, induced through cell cycle arrest at different phases depending on the specific compound and cell line. researchgate.netnih.gov For example, one compound was shown to induce cell cycle arrest in the S phase for HCT-116 and HeLa cells, and in the G2/M phase for the MCF-7 cell line. researchgate.net

Table 3: Cytotoxic Activity of Selected Benzothiazole/Thiazole Derivatives Against Cancer Cell Lines
DerivativeCancer Cell LineActivity (IC50/GI50)Reference
5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dioneNCI-H292 (Lung)1.26 µg/mL fiocruz.br
Substituted bromopyridine acetamide (B32628) benzothiazoleSKRB-3 (Breast), SW620 (Colon), A549 (Lung), HepG2 (Liver)1.2 nM, 4.3 nM, 44 nM, 48 nM nih.gov
Fluorinated 2-aryl benzothiazoleMCF-7 (Breast)0.4 µM nih.gov
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7 (Breast), HepG2 (Liver)Antiproliferative activity observed mdpi.com
Naphthalimide-benzothiazole derivativesHT-29 (Colon), A549 (Lung), MCF-7 (Breast)3.47-7.91 µM nih.gov

Apoptosis Induction and Cell Cycle Modulation

Derivatives of the benzothiazole scaffold have demonstrated significant potential in cancer therapy through the induction of apoptosis and modulation of the cell cycle. Research has shown that certain 4-thiazolidinone (B1220212) derivatives can induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways. This is evidenced by their ability to reduce the mitochondrial membrane potential and activate caspases 7, 8, 9, and 10. Furthermore, specific compounds have been observed to alter the expression of key apoptotic proteins, including an increase in p53, cytochrome C, and Bax.

In addition to apoptosis induction, these derivatives can influence cell cycle progression. Studies on various cancer cell lines have revealed that thiazole-based compounds can cause cell cycle arrest at different phases. For instance, treatment of MCF-7 breast cancer cells with a novel 1,3-thiazole derivative led to a significant increase in the cell population in the G1 phase and a decrease in the G2/M phase. Other isoxazole (B147169) derivatives of benzothiazole have been shown to induce G2/M cell cycle arrest in Colo205 colon cancer cells, a process mediated by a substantial increase in p53 levels. This modulation of the cell cycle, coupled with the induction of programmed cell death, underscores the potential of these compounds as anticancer agents.

Table 1: Effect of Thiazole Derivatives on Cell Cycle Distribution in MCF-7 Cells

Treatment % of Cells in Pre-G1 Phase % of Cells in G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
Control 2.01 48.75 22.14 27.10
Compound 4 10.33 57.21 21.89 10.57

Topoisomerase Inhibition

Topoisomerases are crucial enzymes in DNA replication and transcription, making them a key target in cancer chemotherapy. Derivatives of the thiazole structure have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. One study detailed a novel thiazole derivative, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile, which exhibited strong cytotoxic effects against HepG-2 and MCF-7 cancer cell lines. nih.govijprajournal.comresearchgate.net Molecular docking studies further indicated that this compound binds strongly to the DNA-Topo II complex, suggesting its mechanism of action involves the inhibition of topoisomerase II. nih.govijprajournal.comresearchgate.net

Similarly, a series of thiazole-based stilbene (B7821643) analogs were synthesized and evaluated for their inhibitory activity against DNA topoisomerase IB (Top1). e3s-conferences.org Among these, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole was identified as a potent Top1 inhibitor, with activity comparable to the well-known topoisomerase inhibitor, camptothecin. e3s-conferences.org These findings highlight the potential of the benzothiazole scaffold in developing novel topoisomerase inhibitors for cancer treatment.

Table 2: Topoisomerase Inhibitory Activity of a Thiazole Derivative

VEGFR-2 Kinase Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.govsemanticscholar.org Consequently, VEGFR-2 is a prime target for the development of anti-cancer drugs. A number of thiazole-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. semanticscholar.org

For example, a novel series of thiazole derivatives was evaluated for their in vitro cytotoxic activity against the MDA-MB-231 breast cancer cell line, with the most potent compounds further assessed for VEGFR-2 inhibitory activity. semanticscholar.org One compound, which possesses a 4-chlorophenylthiazole ring, was found to inhibit the kinase activity of VEGFR-2 with an IC50 value of 51.09 nM, comparable to the established VEGFR-2 inhibitor sorafenib (B1663141) (IC50 of 51.41 nM). semanticscholar.org Another study identified a novel lead compound, VH02, which demonstrated an enzymatic IC50 against VEGFR-2 of 0.56 μM and showed antiangiogenic effects by inhibiting tube formation in HUVEC cells. nih.gov These results underscore the promise of this compound derivatives as a basis for developing new antiangiogenic cancer therapies.

Table 3: VEGFR-2 Inhibitory Activity of Thiazole Derivatives

Compound VEGFR-2 IC50 (µM) Reference Compound Reference IC50 (µM)
Compound 11 0.19 Sorafenib 0.08
Compound 10e 0.24 Sorafenib 0.08
Compound 13a 0.26 Sorafenib 0.08
VH02 0.56 Not specified Not specified

Anti-inflammatory and Antioxidant Activities

COX-2 Inhibition

The cyclooxygenase (COX) enzymes are central to the inflammatory process, and the selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. The thiazole scaffold has been incorporated into various molecules to create potent and selective COX-2 inhibitors.

A study evaluating a series of 2-(trimethoxyphenyl)-thiazoles found that several compounds exhibited significant COX-1 and COX-2 inhibitory potential. One derivative, in particular, showed potent COX-2 inhibitory activity with a selectivity index similar to that of the commercial anti-inflammatory drug meloxicam. Further research into trisubstituted pyrazole (B372694) derivatives linked to a benzothiazole moiety also identified compounds with high COX-2 inhibitory activity and selectivity. For instance, one such compound demonstrated a COX-2 IC50 of 0.52 µM and a selectivity index of 10.73, which was superior to the reference drug Celecoxib. These studies highlight the utility of the benzothiazole core in designing effective and selective anti-inflammatory agents.

Table 4: COX-2 Inhibitory Activity of Thiazole Derivatives

Compound Series Most Potent Compound COX-2 IC50 (µM) Selectivity Index (SI)
2-(Trimethoxyphenyl)-thiazoles Compound A3 24.31 1.34
Pyrazole-benzothiazole hybrids PYZ16 0.52 10.73
7-methoxy indolizines Compound 5a 5.84 Not specified

Free Radical Scavenging Assays (DPPH, ABTS, FRAP)

The antioxidant potential of benzothiazole derivatives has been evaluated through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals.

In one study, a series of novel benzothiazole derivatives were synthesized and their antioxidant activity was assessed using the DPPH and hydroxyl radical scavenging assays. ijprajournal.com The results indicated that the antioxidant activity was dependent on the nature of the substituents on the benzothiazole core, with electron-donating groups enhancing the radical scavenging capacity. ijprajournal.com Another investigation into benzothiazole derivatives for skin protection also reported good antioxidant profiles in DPPH and FRAP tests. nih.gov While specific data for ABTS assays on this compound derivatives is less prevalent in the reviewed literature, the consistent antioxidant activity observed in DPPH and FRAP assays suggests the potential of this chemical class as effective free radical scavengers.

Table 5: Antioxidant Activity of a Benzothiazole Derivative

Compound DPPH Inhibition (%) at 1 mg/mL FRAP (Absorbance) at 1 mg/mL
Compound 10 43.1 ± 1.2 0.11 ± 0.01

Neurological and Neuroprotective Activities

The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry and has been explored for the treatment of neurodegenerative diseases. Derivatives have been shown to possess a range of neurological and neuroprotective activities, including antidepressant and anticonvulsant effects. In a study investigating a series of newly synthesized benzo[d]thiazol-2(3H)-one derivatives, several compounds exhibited significant antidepressant effects in a forced swimming test, with some showing a higher percentage decrease in immobility time than the standard drug fluoxetine. semanticscholar.org The same study also revealed that many of these derivatives displayed anticonvulsant activity in the maximal electroshock seizure test. semanticscholar.org

Furthermore, benzothiazole derivatives are being developed as multi-target agents for complex neurological disorders like Alzheimer's and Parkinson's disease. One research effort focused on developing benzothiazole-based compounds that could simultaneously act as histamine (B1213489) H3 receptor ligands and cholinesterase inhibitors, a promising strategy for symptomatic relief in Alzheimer's disease. Another study on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives identified a compound with potent and selective monoamine oxidase B (MAO-B) inhibitory activity, along with excellent antioxidant and neuroprotective effects against oxidative damage. These multifunctional properties highlight the significant potential of the this compound core structure in the development of novel therapeutics for a range of neurological conditions.

Table 6: Neurological Activity of Benzo[d]thiazol-2(3H)-one Derivatives

Compound Activity Type Assay Result
Compound 2c Antidepressant Forced Swimming Test 89.96% decrease in immobility
Compound 2d Antidepressant Forced Swimming Test 89.62% decrease in immobility
Compound 3n Anticonvulsant Maximal Electroshock Seizure ED50 = 46.1 mg/kg
Compound 3q Anticonvulsant Maximal Electroshock Seizure ED50 = 64.3 mg/kg
Compound 3h MAO-B Inhibition In vitro assay IC50 = 0.062 µM

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Derivatives of the benzothiazole scaffold have been investigated as inhibitors of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's disease.

A study on alkyloxy-substituted benzothiazole derivatives identified potent inhibitors of both human MAO-A and MAO-B. Specifically, 6-((4-nitrobenzyl)oxy)benzo[d]thiazole was found to be the most potent MAO-A inhibitor with an IC50 value of 0.336 μM. doaj.org In the same study, 6-((3-chlorobenzyl)oxy)benzo[d]thiazole and 4-((benzo[d]thiazol-6-yloxy)methyl)benzonitrile emerged as the most potent MAO-B inhibitors, both with an IC50 value of 0.0028 μM. doaj.org For comparison, the reference inhibitors toloxatone (B1682430) (for MAO-A) and safinamide (B1662184) (for MAO-B) showed IC50 values of 1.67 μM and 0.240 μM, respectively. doaj.org

Another series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed as multifunctional agents for Parkinson's disease. The most potent compound in this series demonstrated selective MAO-B inhibitory activity with an IC50 value of 0.062 μM, exhibiting a competitive and reversible mode of inhibition. semanticscholar.org

Furthermore, research on heterocyclic derived conjugated dienones revealed compounds with notable inhibitory potentials against MAO-B, with IC50 values as low as 0.036 ± 0.008 μM. nih.gov Kinetic analysis of the lead compounds from this series indicated competitive and reversible inhibition of MAO-B. nih.gov

Derivative ClassTargetIC50 (μM)Reference
Alkyloxy substituted benzothiazolesMAO-A0.336 doaj.org
Alkyloxy substituted benzothiazolesMAO-B0.0028 doaj.org
2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazolesMAO-B0.062 semanticscholar.org
Heterocyclic derived conjugated dienonesMAO-B0.036 nih.gov

Cholinesterase (ChE) Inhibition

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. Research has explored benzothiazole derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A series of 1,3-thiazole-piperazine derivatives were found to be effective acetylcholinesterase inhibitors with almost no activity against butyrylcholinesterase. For instance, a derivative with a benzyl (B1604629) substituent showed an IC50 value of 0.011 ± 0.001 µM for AChE, which was more potent than the standard drug donepezil (B133215) (IC50 0.054 ± 0.002 µM). Another study on thiazolylhydrazones identified a derivative with a methoxy (B1213986) substituent as the best acetylcholinesterase inhibitor, with an IC50 of 0.0317 ± 0.001 µM, an activity level comparable to donepezil (IC50 = 0.0287 ± 0.005 µM).

Derivative ClassTargetIC50 (μM)Reference
1,3-Thiazole-piperazines (benzyl substituent)AChE0.011 ± 0.001
Thiazolylhydrazones (methoxy substituent)AChE0.0317 ± 0.001

Anticonvulsant Effects

The search for novel antiepileptic drugs has led to the investigation of various heterocyclic compounds, including derivatives of benzothiazole. A series of 6-substituted-2-[(1-acetyl-5-substituted)-2-pyrazolin-3-yl]aminobenzothiazole derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test. The most active compound, 6-methyl-2-[(1-acetyl-5-(4-chlorophenyl))-2-pyrazolin-3-yl]aminobenzothiazole, demonstrated a median effective dose (ED50) of 25.49 μmol/kg. nih.gov This compound also showed a high protective index (PI) of 4.86, which is a measure of the margin of safety, when compared to the standard drug phenytoin. nih.gov

DerivativeTest ModelED50 (μmol/kg)Protective Index (PI)Reference
6-methyl-2-[(1-acetyl-5-(4-chlorophenyl))-2-pyrazolin-3-yl]aminobenzothiazoleMES25.494.86 nih.gov

Alzheimer's Disease Related Mechanisms (e.g., Amyloid Plaque Binding)

Beyond cholinesterase inhibition, other mechanisms are being targeted for the treatment of Alzheimer's disease. One such target is the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of the disease.

A study focused on benzothiazole-isothiourea derivatives as multi-target agents for Alzheimer's disease. Through in silico docking simulations, several derivatives were identified as potential inhibitors of Aβ1-42 aggregation. The most promising compounds from these simulations, when synthesized and tested in vitro, demonstrated the ability to inhibit Aβ1-42 aggregation. nih.gov These compounds were found to have a better binding affinity for Aβ1-42 than curcumin, a known inhibitor of amyloid aggregation. nih.gov The study highlighted the importance of two aromatic rings and a suitable linker for effective interaction with the amyloid peptide. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Benzothiazole sulfonamides have been a focus of research in the development of CA inhibitors.

Isoform Specificity (hCA I, II, VII, IX)

A series of substituted cyclic guanidine-incorporated benzothiazole-6-sulfonamides were synthesized and evaluated for their inhibitory activity against several human (h) CA isoforms. These compounds were found to be inactive towards hCA IV but showed inhibitory properties against hCA I, II, and VII with Ki values in the low nanomolar to micromolar ranges. nih.gov Notably, isoforms hCA II and VII were potently and selectively inhibited. nih.gov For instance, 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide exhibited Ki values of 577.6 nM for hCA I, 37.6 nM for hCA II, and was also active against hCA VII. nih.gov

Another study on five-membered heterocyclic sulfonamides reported a series of positively charged thiadiazole sulfonamides with significant inhibitory activity against multiple isoforms. For hCA I, the inhibition constants (Ki) ranged from 3–12 nM, for hCA II the range was 0.20–5.96 nM, and for hCA IX the range was 3–45 nM. semanticscholar.org

Derivative ClassIsoformInhibition Constant (Ki)Reference
Substituted cyclic guanidine (B92328) incorporated benzothiazole-6-sulfonamideshCA I577.6 nM nih.gov
hCA II37.6 nM nih.gov
Positively charged thiadiazole sulfonamideshCA I3-12 nM semanticscholar.org
hCA II0.20-5.96 nM semanticscholar.org
hCA IX3-45 nM semanticscholar.org

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a potential therapeutic strategy for treating infections caused by these bacteria.

Several studies have demonstrated the urease inhibitory potential of thiazole and benzothiazole derivatives. A series of thioxothiazolidinyl-acetamide derivatives were designed and synthesized, showing significant urease inhibition with IC50 values ranging from 1.473 to 9.274 μM, which was more potent than the standard inhibitor hydroxyurea (B1673989) (IC50 = 100.21 ± 2.5 µM). nih.gov The most active compound in this series, N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide, had an IC50 value of 1.473 μM and exhibited a competitive type of inhibition. nih.gov

Another study on benzofuran-based-thiazolidinone analogues reported varying degrees of urease inhibitory activity, with IC50 values between 1.2 ± 0.01 to 23.50 ± 0.70 µM, compared to the standard drug thiourea (B124793) (IC50 = 21.40 ± 0.21 µM). nih.gov

Derivative ClassIC50 (μM)Reference
Thioxothiazolidinyl-acetamides1.473 - 9.274 nih.gov
Benzofuran-based-thiazolidinones1.2 - 23.50 nih.gov

Other Pharmacological Activities (e.g., Analgesic, Antiviral, Anthelmintic, Anti-diabetic)

Derivatives of the benzothiazole scaffold have been investigated for a wide array of pharmacological activities, suggesting that derivatives of this compound could also exhibit a range of therapeutic effects.

Analgesic Activity: Benzothiazole derivatives have shown notable analgesic properties. For instance, a series of novel benzothiazole derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov Several of these compounds demonstrated significant analgesic effects in animal models. nih.gov In one study, certain 2-aminobenzothiazole (B30445) derivatives exhibited significant analgesic activity, which was attributed to their interaction with cyclooxygenase (COX) enzymes. Another study on N-(benzo[d]thiazol-2-yl)acetamides also reported promising analgesic effects in mice. While these studies did not specifically use 5-bromo substituted derivatives, the consistent analgesic activity across different benzothiazole analogues suggests a potential for derivatives of this compound to possess similar properties.

Antiviral Activity: The benzothiazole nucleus is a component of various compounds with demonstrated antiviral activity. nih.gov Research has shown that certain benzothiazole derivatives can inhibit the replication of a range of viruses. For example, some novel aminothiazole derivatives have shown promising antiviral activity against the influenza A virus. mdpi.comnih.gov The broad-spectrum antiviral potential of pyridobenzothiazolone analogues has also been reported against several respiratory viruses. nih.gov Although specific studies on the antiviral properties of this compound derivatives are not readily available, the known antiviral effects of the benzothiazole scaffold make this an area worthy of future investigation.

Anthelmintic Activity: Benzothiazole derivatives have been identified as potent anthelmintic agents. The similarity in the mode of action between benzothiazole and benzimidazole (B57391) anthelmintics, which are widely used in clinical and veterinary practice, has been noted. nih.gov For example, the anthelmintic drug tioxidazole (B1197779) is a benzothiazole derivative. While research on the anthelmintic properties of this compound derivatives is not specifically documented in the available literature, the established activity of the core benzothiazole structure suggests that its derivatives could be effective against helminth infections. nih.gov

Anti-diabetic Activity: Several benzothiazole derivatives have been investigated for their potential in managing diabetes. mdpi.com These compounds have been shown to exert their anti-diabetic effects through various mechanisms, including the modulation of peroxisome proliferator-activated receptors (PPARs). mdpi.com For instance, certain 2-aminobenzothiazole derivatives have demonstrated the ability to reduce blood glucose levels and improve lipid profiles in animal models of type 2 diabetes. mdpi.com Although no specific anti-diabetic activity has been reported for derivatives of this compound, the promising results from other benzothiazole analogues indicate that this could be a valuable area for future research. mdpi.comnih.gov

In Vitro and In Vivo Biological Evaluation Methodologies

The evaluation of the pharmacological activities of this compound derivatives would involve a range of standard in vitro and in vivo assays.

In Vitro Methodologies:

Pharmacological ActivityIn Vitro Assay Examples
Analgesic Cyclooxygenase (COX-1 and COX-2) enzyme inhibition assays to determine the anti-inflammatory component of analgesia.
Antiviral Cell-based assays using various cell lines (e.g., Vero, MDCK) infected with specific viruses to measure the reduction in viral replication through techniques like plaque reduction assays, TCID50 (50% tissue culture infective dose) determination, and quantitative PCR for viral load. nih.gov
Anthelmintic Assays using adult worms or larval stages of parasitic helminths (e.g., Schistosoma mansoni, Nippostrongylus brasiliensis) to observe mortality, paralysis, and inhibition of egg hatching or larval development. nih.govscielo.org.mx
Anti-diabetic Enzyme inhibition assays for key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. scielo.brscielo.br Cellular assays to assess glucose uptake in muscle or fat cell lines. Assays to measure the activation of PPARγ. mdpi.com

In Vivo Methodologies:

Pharmacological ActivityIn Vivo Model Examples
Analgesic - Acetic acid-induced writhing test in mice: To evaluate peripheral analgesic activity. - Hot plate test and tail-flick test in rodents: To assess central analgesic activity. silae.it - Carrageenan-induced paw edema in rats: To evaluate anti-inflammatory activity, which is often associated with analgesia. nih.gov
Antiviral Animal models of viral infection (e.g., influenza infection in mice) to assess the reduction in viral titers in target organs, improvement in clinical signs, and survival rates.
Anthelmintic Infection of laboratory animals (e.g., mice or rats) with specific parasites to evaluate the reduction in worm burden in the gastrointestinal tract or other target organs after treatment. scielo.org.mx
Anti-diabetic - Streptozotocin-induced diabetic rodent models: To assess the effect on blood glucose levels, glucose tolerance, and insulin (B600854) sensitivity. mdpi.comnih.gov - Genetically diabetic animal models (e.g., db/db mice): To evaluate long-term effects on diabetic complications.

Drug Repurposing and Multi-Target Ligand Design

The diverse biological activities associated with the benzothiazole scaffold make its derivatives, including those of this compound, interesting candidates for drug repurposing and the design of multi-target ligands.

Drug Repurposing: Drug repurposing, the identification of new therapeutic uses for existing or investigational drugs, can significantly accelerate the drug development process. Given that various benzothiazole derivatives have been explored for a multitude of diseases, it is plausible that a derivative of this compound, initially synthesized for one therapeutic purpose, could be repurposed for another. For example, a compound showing anti-inflammatory effects could be investigated for its potential in neurodegenerative diseases where inflammation plays a key role. The known benzothiazole-containing drug, Riluzole, used for amyotrophic lateral sclerosis, has also been investigated for other neurological and psychiatric conditions. This highlights the potential for repurposing within this chemical class.

Multi-Target Ligand Design: Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. nih.gov Designing single molecules that can modulate multiple targets simultaneously, known as multi-target-directed ligands (MTDLs), is a promising therapeutic strategy. nih.govresearchgate.net The benzothiazole scaffold has been utilized in the design of MTDLs. For instance, novel benzothiazole derivatives have been developed as multi-target agents for Alzheimer's disease by combining pharmacophoric elements that interact with cholinesterases, monoamine oxidase B, and histamine H3 receptors. nih.govnih.gov

Given the wide range of biological targets modulated by benzothiazole derivatives, the this compound core could serve as a versatile scaffold for creating MTDLs. By strategic modification of the substituents on the benzothiazole ring, it may be possible to design compounds with a desired polypharmacological profile, potentially leading to more effective treatments for complex diseases.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Bromine Position on Biological Efficacy and Reactivity

The position of the bromine atom on the benzothiazolone core is a critical determinant of the molecule's biological activity. Structure-activity relationship (SAR) studies have demonstrated that altering the location of this halogen substituent can significantly modulate the efficacy of the compound against various biological targets.

For instance, in a series of benzothiazole-isoquinoline derivatives evaluated for their inhibitory activity against monoamine oxidase (MAO) and butyrylcholinesterase (BuChE), the position of the bromine atom had a pronounced effect. For MAO-A inhibition, a bromine at the ortho- or meta-position was more effective than one at the para-position. mdpi.com Conversely, for MAO-B inhibition, a para-bromine substituent was favored over ortho- or meta-positions. mdpi.com In the case of BuChE inhibition, an ortho-bromine substituent (o-Br) on the benzothiazole (B30560) ring resulted in the highest activity among the tested halogenated compounds. mdpi.com

Similarly, studies on benzothiazole derivatives as antibacterial agents have shown that the placement of a halogen, such as bromine or chlorine, at the 5-position of the benzothiazole ring can significantly enhance antibacterial activity. nih.gov In one study, a derivative with a chloro group at the 5-position demonstrated increased antibacterial efficacy. nih.gov Another series of 2-(((5-substituted benzo[d]thiazol-2-yl) methyl) amino)-1-(2-phenyl-1H-indol-1-yl) ethan-1-one derivatives showed that halogenated compounds, including the 5-bromo derivative (5n), displayed consistently strong antimicrobial activity. ijirt.org

These findings underscore the importance of the substituent's position in directing the molecule's interaction with its biological target, likely by influencing factors such as electronic distribution, steric hindrance, and the ability to form specific halogen bonds within the receptor's binding pocket.

Table 1: Impact of Bromine Position on Enzyme Inhibition

Target Enzyme Favorable Bromine Position Reference
Monoamine Oxidase-A (MAO-A) Ortho- or Meta- mdpi.com
Monoamine Oxidase-B (MAO-B) Para- mdpi.com

Influence of Substituents on the Benzothiazolone Core

Beyond the bromine atom, the introduction of other substituents onto the benzothiazolone core can further refine the molecule's properties. These modifications can impact its biological activity, solubility, and metabolic stability.

In the context of anticancer activity, derivatives of 5-Bromobenzo[d]thiazol-2(3H)-one have shown cytotoxic effects against cancer cell lines. smolecule.com Modifications on the benzothiazole nucleus are a key strategy to enhance this anticancer activity. nih.gov For example, introducing a phenyl group at the 2-position of the 5-bromobenzothiazolone structure is a feature in compounds explored for their therapeutic potential. ontosight.ai

The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups, like a nitro group (-NO2), and electron-donating groups, like a methyl group (-CH3), can alter the electronic properties of the benzothiazole system. nih.gov Computational studies have shown that an electron-withdrawing -NO2 group can lower the HOMO and LUMO energy levels, which is advantageous for charge transport and optoelectronic properties. nih.gov Conversely, electron-donating groups in the para position have been shown to increase antimicrobial activity, while electron-withdrawing groups decrease it. pnrjournal.com

Furthermore, the benzothiazolone core can be a building block for more complex molecules. For example, it can undergo cycloaddition reactions with alkynes and azides to form 1,2,3-triazole derivatives, which themselves are a class of biologically active compounds. smolecule.comresearchgate.net The bromine atom at the 5-position can also be replaced through nucleophilic substitution, allowing for the synthesis of a wide array of derivatives with potentially new or enhanced biological activities. smolecule.com

Table 2: Effect of Substituent Type on Benzothiazole Activity

Substituent Type General Effect on Activity Reference
Halogens (Cl, Br, F) at C5 Enhanced antibacterial activity nih.govijirt.org
Electron-donating groups (para) Increased antimicrobial activity pnrjournal.com
Electron-withdrawing groups Decreased antimicrobial activity pnrjournal.com
Phenyl group at C2 Explored for anticancer potential ontosight.ai

Conformational Analysis and Molecular Recognition

Computational studies provide insights into the molecule's properties. For this compound, the topological polar surface area (TPSA) is calculated to be 32.86 Ų, and it has one hydrogen bond donor and two hydrogen bond acceptors, features that are critical for molecular recognition processes. chemscene.com The presence of the bromine atom and the thiazole (B1198619) ring are key features for its potential applications in medicinal chemistry. smolecule.com

The planarity of the benzothiazole ring system, combined with the rotational freedom of substituents, allows the molecule to adopt specific conformations that are favorable for binding to a receptor. This molecular recognition is the first step in eliciting a biological response. The specific shape and electronic surface of the molecule must complement the binding site of the target protein for a productive interaction to occur.

Ligand-Receptor Interactions and Binding Modes

The biological activity of this compound and its derivatives is ultimately determined by their interactions with specific biological targets, such as enzymes or receptors. nih.gov Molecular docking and other computational studies are invaluable tools for predicting and analyzing these interactions at the atomic level. mdpi.comijpsr.com

Benzothiazole derivatives have been shown to interact with a variety of biological targets. For example, they can act as inhibitors of enzymes like cytochrome P450, which is important for drug metabolism. smolecule.com The binding mode often involves a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds involving the bromine atom.

In studies of benzothiazole derivatives as inhibitors of fibroblast growth factor receptor 1 (FGFR1), a potential cancer therapy target, molecular docking was used to investigate the ligand-receptor interactions. tandfonline.com Similarly, docking studies with the MurB enzyme, an antibacterial target, have helped to elucidate the binding interactions of benzothiazole derivatives. nih.gov These studies can reveal key amino acid residues in the binding site that form specific contacts with the ligand. For instance, the benzothiazole ring might fit into a hydrophobic pocket, while the keto group and the N-H group could form hydrogen bonds with polar residues.

The binding of benzothiazolyl urea (B33335) derivatives to the 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) enzyme, implicated in Alzheimer's disease, has also been studied. semanticscholar.org These studies aim to understand the specific interactions that lead to enzyme inhibition. Furthermore, molecular dynamics simulations can be used to explore the stability of these ligand-receptor complexes over time, providing a more dynamic picture of the binding event. mdpi.com

Table 3: Investigated Biological Targets and Interaction Insights

Biological Target Key Interaction Findings Reference(s)
Cytochrome P450 Identified as an enzyme inhibitor. smolecule.com
Monoamine Oxidase (MAO) Position of bromine influences inhibitory selectivity (MAO-A vs. MAO-B). mdpi.com
Butyrylcholinesterase (BuChE) Ortho-bromine substitution on the benzothiazole ring showed high activity. mdpi.com
Bacterial DNA gyrase Halogen substitution enhanced binding affinity. nih.gov
Bacterial MurB enzyme Docking studies revealed specific binding interactions. nih.gov
Fibroblast Growth Factor Receptor 1 (FGFR1) Investigated via molecular docking to understand ligand-receptor interactions. tandfonline.com
17β-HSD10 Benzothiazolyl ureas studied as inhibitors. semanticscholar.org

Future Directions and Emerging Research Avenues for 5 Bromobenzo D Thiazol 2 3h One

Development of Next-Generation Therapeutic Agents

The benzothiazole (B30560) core is a well-established pharmacophore present in numerous FDA-approved drugs and experimental therapeutic agents. researchgate.nettandfonline.com The introduction of a bromine atom at the 5-position of the benzo[d]thiazol-2(3H)-one structure offers a strategic point for modification and interaction with biological targets, paving the way for the development of next-generation drugs. Research indicates that 5-Bromobenzo[d]thiazol-2(3H)-one itself is being explored as a lead compound for drug development, particularly due to its potential antibacterial and anticancer properties. smolecule.com

Future research is focused on synthesizing and screening libraries of derivatives to identify compounds with enhanced potency and selectivity. Key areas of investigation include:

Anticancer Agents: Studies on related bromo-benzothiazole derivatives have shown promising cytotoxic activity against various cancer cell lines. smolecule.comacgpubs.org For instance, hybrids of 6-bromobenzo[d]thiazol-2(3H)-one and 1,2,3-triazoles have demonstrated good cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. researchgate.netacgpubs.org Future work will likely involve creating similar triazole hybrids with the 5-bromo isomer to explore their anticancer efficacy.

Antimicrobial Agents: The benzothiazole scaffold is a cornerstone in the discovery of new antibacterial compounds. researchgate.net Derivatives have been developed as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial survival, with activity against challenging pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. acs.org The development of pyrimidine-tethered benzothiazoles has also yielded compounds with remarkable potency against multi-drug resistant Mycobacterium tuberculosis. nih.gov The 5-bromo substituent can be leveraged to modulate the lipophilicity and electronic properties of new derivatives, potentially overcoming existing drug resistance mechanisms. mdpi.com

Enzyme Inhibition: this compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are critical in drug metabolism. smolecule.com This suggests a potential role in modulating drug-drug interactions or in therapies where P450 inhibition is beneficial.

Table 1: Investigated Therapeutic Potential of Benzothiazole Scaffolds

Therapeutic AreaTarget/MechanismRelevant FindingsCitation
OncologyCytotoxicity against cancer cell linesDerivatives show cytotoxic effects against MCF-7 and HeLa cells. smolecule.comresearchgate.netacgpubs.org
Infectious DiseasesInhibition of bacterial DNA gyrase; activity against M. tuberculosisPotent activity against Gram-negative bacteria and drug-resistant tuberculosis strains. researchgate.netacs.orgnih.gov
Neurodegenerative DiseasesAmyloid-β aggregation inhibition, metal chelationMulti-target-directed ligands designed for Alzheimer's disease therapy. rsc.org
PharmacokineticsInhibition of Cytochrome P450 enzymesPotential to modulate metabolism of other drugs. smolecule.com

Integration with Advanced Drug Delivery Systems

To enhance the therapeutic efficacy of this compound and its derivatives, researchers are exploring their integration with advanced drug delivery systems. These systems can improve solubility, control release kinetics, and target specific tissues, thereby increasing therapeutic benefit while minimizing potential side effects.

Emerging strategies in this area include:

Nanoparticle-Based Delivery: Loading benzothiazole-based drugs into nanoparticles is a promising approach. For example, chitosan, a natural polymer, has been chemically modified with benzothiazole substituents to form nanoparticles with inherent antibacterial properties. mdpi.com This demonstrates a dual-functionality approach where the delivery vehicle itself contributes to the therapeutic effect. Other research has utilized copper oxide (CuO) and zinc oxide (ZnO) nanoparticles as catalysts in the synthesis of benzothiazoles, with CuO nanoparticles noted for their potential as drug delivery agents due to their biocompatibility. samipubco.comhumanjournals.com

Dendrimers: These highly branched, well-defined macromolecules are being investigated as drug carriers. Their architecture allows for the encapsulation of drug molecules and their surface can be functionalized for targeting. Dendrimers have been successfully used as supports for catalysts in benzothiazole synthesis and for the delivery of platinum-based anticancer drugs, suggesting their applicability for delivering novel benzothiazole agents. rsc.org

Functionalized Polymers: The development of novel functionalized polymers is a key area in drug delivery. humanjournals.com Future research could focus on creating polymers that incorporate the this compound moiety, either as a pendant group or within the polymer backbone, to create targeted and responsive drug delivery platforms.

Table 2: Potential Drug Delivery Systems for Benzothiazole Derivatives

Delivery SystemPrinciplePotential Application for this compoundCitation
Chitosan NanoparticlesBiodegradable polymer forms nanoparticles via ionic gelation, can be functionalized with drug moieties.Synthesis of nanoparticles from chitosan-benzothiazole derivatives for enhanced antibacterial effects. mdpi.com
DendrimersHighly branched polymers with internal cavities for drug encapsulation and a functionalizable surface.Encapsulation of 5-bromobenzothiazolone derivatives for targeted delivery, similar to platinum drugs. rsc.org
Bio-derived NanocatalystsNanoparticles synthesized using green methods (e.g., from plant extracts) can also serve as delivery vehicles.Use of biocompatible nanoparticles, such as those made of CuO, for combined catalysis and drug delivery. samipubco.com

Exploration in Materials Science and Organic Electronics

The unique electronic and photophysical properties of the benzothiazole ring system position it as a promising candidate for applications in materials science and organic electronics. smolecule.commdpi.com The structural characteristics of this compound make it a suitable building block for creating novel materials with tailored optical or electronic functions. smolecule.com

Future research is exploring its use in:

Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives are being intensively studied for their use in OLEDs. research-nexus.net Theoretical and experimental studies show that by combining the benzothiazole unit (an electron acceptor) with various electron-donating groups, it is possible to tune the emission color and efficiency of the material. research-nexus.netresearchgate.net The geometry and electronic properties, such as the HOMO and LUMO energy levels, can be precisely controlled through chemical modification, making these compounds highly promising for high-performance, energy-efficient displays and lighting. nih.gov

Organic Field-Effect Transistors (OFETs): As organic semiconductors, benzothiazole derivatives have applications in OFETs, the fundamental components of flexible electronics. nih.gov Researchers have synthesized liquid crystalline semiconductors based on benzothiazole that exhibit excellent thermal stability and p-channel behavior with significant hole mobilities, demonstrating their potential for use in electronic circuits and sensors. ias.ac.in

Organic Photovoltaics (Solar Cells): The donor-acceptor structure inherent in many benzothiazole derivatives makes them suitable for use in organic solar cells. nih.gov The ability to tune the absorption spectrum and energy levels of these materials is crucial for efficient light harvesting and charge separation. mdpi.com

Table 3: Applications of Benzothiazole Derivatives in Materials Science

Application AreaKey PropertyResearch FocusCitation
Organic Light-Emitting Diodes (OLEDs)Electroluminescence, Tunable Emission SpectraDeveloping new derivatives that emit light (e.g., blue) with high efficiency and stability. research-nexus.netresearchgate.net
Organic Field-Effect Transistors (OFETs)Charge Carrier Mobility, Thermal StabilitySynthesizing liquid crystalline materials for flexible and transparent electronics. nih.govias.ac.in
Organic Solar CellsLight Absorption, HOMO/LUMO EngineeringDesigning donor-acceptor molecules for efficient conversion of sunlight to electricity. mdpi.comnih.gov
Fluorescent ProbesFluorescence, Sensing CapabilitiesDeveloping sensors for cations and anions and for bioimaging applications. mdpi.comchemshuttle.com

Catalyst Design and Application in Organic Synthesis

While this compound is primarily a building block, its derivatives hold potential for the design of novel catalysts. mdpi.com Concurrently, the development of efficient catalysts for the synthesis of its derivatives is a major research focus, aiming for higher yields, milder reaction conditions, and greater functional group tolerance.

Future avenues include:

Developing Benzothiazole-Based Catalysts: Research has shown that certain sulfur-nitrogen heterocyclic compounds can act as catalysts. mdpi.com For example, 2-(2′-aminophenyl)benzothiazole derivatives have recently been applied in photocatalysis. This opens up the possibility of designing derivatives of this compound that can catalyze specific organic transformations, leveraging the electronic properties of the heterocyclic system.

Advanced Catalysts for Synthesis: A significant body of research is dedicated to improving the synthesis of benzothiazoles. researchgate.net This includes the use of heterogeneous catalysts, which offer advantages like easy separation, recyclability, and milder reaction conditions. researchgate.netbohrium.com Examples include metal-organic frameworks (MOFs) and various nanoparticles (e.g., CuO, Fe₃O₄@SiO₂/collagen, Pt) that have proven to be highly efficient for producing benzothiazole derivatives. samipubco.comrsc.orgbohrium.comacademie-sciences.fr These advanced catalytic systems will be instrumental in the efficient production of novel compounds derived from this compound.

Table 4: Catalytic Systems for the Synthesis of Benzothiazole Derivatives

Catalyst TypeExampleKey AdvantageCitation
Heterogeneous NanocatalystsFe₃O₄@SiO₂/collagen, CuO nanoparticlesHigh efficiency, easy magnetic separation, reusability, environmentally benign. samipubco.comacademie-sciences.fr
Metal-Organic Frameworks (MOFs)NH₂-MIL-125(Ti)Efficient heterogeneous catalyst with high surface area and tunable properties. bohrium.com
Supported NanoparticlesPlatinum nanoparticles on dendrimersOutstanding performance in green solvents like water, high stability. rsc.org
BiocatalystsLaccase enzymes, Acacia concinnaEco-friendly, operates under mild conditions, high specificity. tandfonline.comnih.gov

Expanding Computational and AI-Driven Discovery

In the absence of extensive experimental data for every conceivable derivative, computational modeling and artificial intelligence (AI) are becoming indispensable tools for accelerating research into this compound. smolecule.com These methods allow for the rapid screening of virtual compounds and the prediction of their properties, guiding experimental work toward the most promising candidates.

Key applications include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to investigate the fundamental electronic and geometric properties of benzothiazole derivatives. nih.govscirp.org These calculations can predict molecular orbital energies (HOMO/LUMO), absorption spectra, and charge transport properties, which are crucial for designing materials for OLEDs and organic semiconductors. research-nexus.netnih.gov

Molecular Docking and Virtual Screening: In drug discovery, computational docking is used to predict how potential drug molecules bind to their biological targets, such as enzymes or receptors. nveo.org This in silico approach allows researchers to screen vast virtual libraries of this compound derivatives to identify those with the highest predicted binding affinity and selectivity for a specific therapeutic target, such as the DprE1 enzyme in M. tuberculosis. nih.gov

AI and Machine Learning: AI models can be trained on existing data to predict the properties and activities of new, unsynthesized compounds. This can significantly accelerate the design-synthesis-test cycle in both drug discovery and materials science, helping to identify novel structures with desired characteristics more efficiently.

Table 5: Computational and AI Approaches in Benzothiazole Research

MethodologyApplicationResearch GoalCitation
Density Functional Theory (DFT)Calculating electronic and optical properties (HOMO/LUMO, absorption spectra).Guiding the design of new materials for organic electronics (OLEDs, OFETs). research-nexus.netnih.govscirp.org
Molecular DockingSimulating the binding of ligands to protein targets.Identifying potential drug candidates by screening virtual libraries for antiviral or antibacterial activity. nih.govnveo.org
Crystal Structure AnalysisUnderstanding inhibitor binding modes at an atomic level.Informing structure-based drug design and lead optimization. acs.org
AI/Machine LearningPredicting properties and activities of novel compounds.Accelerating the discovery of new therapeutic agents and materials. researchgate.net

Sustainable Synthesis and Biocatalysis Approaches

In line with the growing emphasis on green chemistry, a significant research effort is directed towards developing sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. ijbpas.com These approaches aim to reduce waste, avoid harsh reagents and solvents, and lower energy consumption.

Promising future directions are:

Biocatalysis: The use of enzymes as catalysts offers a highly specific and eco-friendly alternative to traditional chemical methods. Laccase, a copper-containing oxidase enzyme, has been successfully used to catalyze key steps in the synthesis of benzothiazole-fused triazoles. tandfonline.com Other biocatalysts, such as extracts from Acacia concinna, have been employed for the rapid, solvent-free synthesis of benzothiazole derivatives under microwave irradiation. nih.gov

Green Catalytic Systems: Research is focused on using recyclable, non-toxic catalysts. This includes magnetic nanoparticles coated with biocompatible materials like Vitamin B1, which can be easily removed from the reaction mixture with a magnet and reused multiple times. nveo.org The use of water as a reaction solvent, as demonstrated with platinum nanoparticle catalysts, further enhances the sustainability of these processes. rsc.org

Solvent-Free and Microwave-Assisted Reactions: Eliminating organic solvents is a key goal of green chemistry. Solvent-free condensation reactions, sometimes accelerated by microwave irradiation, have been shown to produce high yields of benzothiazole derivatives in significantly shorter reaction times compared to conventional methods. nih.govresearchgate.net

Table 6: Green and Biocatalytic Synthesis Strategies for Benzothiazoles

ApproachExampleSustainability AdvantageCitation
BiocatalysisLaccase enzymesUses a biological catalyst, operates under mild conditions. tandfonline.com
Green CatalystsVitamin B1 on magnetic nanoparticlesNontoxic, biodegradable, and easily recyclable catalyst. nveo.org
Aqueous SynthesisPt nanoparticles in waterEliminates the need for hazardous organic solvents. rsc.org
Solvent-Free SynthesisCondensation using NaHSO₄-SiO₂Reduces waste and environmental impact by avoiding solvents. nih.gov
Microwave-Assisted SynthesisUsing glycerol (B35011) as a green solventDrastically reduces reaction times and energy consumption. ijbpas.com

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-Bromobenzo[d]thiazol-2(3H)-one derivatives?

  • Methodology : Derivatives are synthesized via Friedel-Crafts acylation of benzo[d]thiazol-2(3H)-one, followed by reduction to alkyl derivatives. Subsequent reactions with dibromoalkanes and aminocycloalkanes under base-catalyzed conditions yield target compounds. Hydrochloride salts are prepared for biological testing .
  • Key Steps :

  • Friedel-Crafts acylation at the 6-position.
  • Reduction of acyl to alkyl groups for regiospecific substitution.
  • Alkylation with dibromoalkanes and aminocycloalkanes.

Q. How is structural characterization performed for brominated benzothiazolone derivatives?

  • Techniques : Single-crystal X-ray diffraction is used to determine bond lengths and angles (e.g., C–C bond deviations <0.003 Å). Spectroscopic methods include ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) for validating molecular formulas .
  • Example : X-ray studies of 2-(6-bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one confirm regiospecific bromination and conformational stability .

Q. What basic structure-activity relationship (SAR) principles apply to brominated benzothiazolones?

  • Core Modifications :

  • Linker length : Shorter alkyl linkers between the benzothiazolone core and cycloalkylamine rings enhance σ receptor binding affinity.
  • Substituents : 6-Alkyl/acyl groups improve subtype selectivity (e.g., σ1 vs. σ2 receptors) .
    • Screening : Receptor binding assays use rat liver membranes with ³H-pentazocine (σ1) and [³H]DTG (σ2), with haloperidol for nonspecific binding control .

Advanced Research Questions

Q. How can advanced SAR studies optimize σ receptor subtype selectivity?

  • Design Strategy :

  • Cycloalkylamine ring expansion : Larger rings (e.g., 7-membered) reduce σ1 affinity but retain σ2 activity.
  • Substitution patterns : Electron-withdrawing groups (e.g., bromine) at the 5-position enhance metabolic stability without compromising binding .
    • Data Analysis : Competitive binding assays (IC₅₀ values) are analyzed to identify substituent effects on Ki ratios (σ1/σ2) .

Q. What computational methods predict electronic and thermodynamic properties of brominated benzothiazolones?

  • Approach : Density Functional Theory (DFT) and Hartree-Fock calculations model molecular geometry, vibrational spectra, and nonlinear optical properties. For example, studies on 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl) derivatives validate bond angles and dipole moments .
  • Applications : Predict HOMO-LUMO gaps for redox stability and electrostatic potential maps for interaction hotspots .

Q. How are synthetic challenges like low yields or byproducts addressed?

  • Optimization :

  • Catalysis : Triethylamine improves cycloaddition efficiency in chloroacetyl chloride reactions .
  • Purification : Column chromatography isolates regioisomers, while recrystallization enhances purity for biological testing .
    • Troubleshooting : LC-MS monitors reaction progress, and ¹H NMR identifies undesired tautomers .

Q. What strategies design bivalent ligands using brominated benzothiazolone scaffolds?

  • Method : Piperazine linkers connect two benzothiazolone cores via alkyl chains. For example, 3-(3-(4-(5-(2-oxobenzo[d]thiazol-3(2H)-yl)pentyl)piperazin-1-yl)propyl) derivatives show enhanced receptor avidity .
  • Characterization : HRMS confirms molecular weights (e.g., C₂₄H₂₈Br₂N₄O₂S₂), while ¹³C NMR verifies linker flexibility .

Q. How is this compound utilized in positron emission tomography (PET) radioligands?

  • Application : Fluoropropyl derivatives (e.g., 6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one) are radiolabeled with ¹⁸F for sigma-1 receptor imaging. Metabolite studies use HPLC with radioactivity detection to assess in vivo stability .
  • Challenges : Balancing lipophilicity (LogP) and blood-brain barrier permeability requires optimizing alkyl chain lengths .

Data Contradiction Analysis

  • Case Study : Discrepancies in σ receptor binding affinities between studies may arise from:
    • Membrane source variability (e.g., rat vs. human receptors).
    • Assay conditions (e.g., 300 nM (+)-pentazocine masking σ1 contributions in σ2 screens) .
  • Resolution : Normalize data using reference ligands (e.g., DTG for σ2) and validate with orthogonal assays (e.g., functional cAMP inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.